molecular formula C14H21NO2 B14146398 Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- CAS No. 59004-61-4

Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-

Cat. No.: B14146398
CAS No.: 59004-61-4
M. Wt: 235.32 g/mol
InChI Key: OYWWPBLRDUBVQZ-UHFFFAOYSA-N
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Description

2-((Cyclohexylamino)methyl)-6-methoxyphenol is an organic compound that features a cyclohexylamino group attached to a phenol ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexylamino)methyl)-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Another method involves the alkylation of cyclohexylamine using 6-methoxyphenol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexylamino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Cyclohexylamino)methyl)-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Cyclohexylamino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Cyclohexylamino)methyl)-6-methoxyphenol is unique due to its specific structural features, such as the presence of both cyclohexylamino and methoxy groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

59004-61-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(cyclohexylamino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3

InChI Key

OYWWPBLRDUBVQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2CCCCC2

Origin of Product

United States

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